molecular formula C13H12N4O B14351731 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide CAS No. 90331-46-7

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide

Katalognummer: B14351731
CAS-Nummer: 90331-46-7
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: HLYKGGHQDXQYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using phenyl halides and appropriate nucleophiles.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using prop-2-en-1-yl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Inhibiting or Activating Signaling Pathways: Leading to changes in cellular behavior and responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-1,2,4-triazine-3-carboxamide: Lacks the prop-2-en-1-yl group.

    N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide: Lacks the phenyl group.

    5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine: Lacks the carboxamide group.

Uniqueness

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide is unique due to the presence of both the phenyl and prop-2-en-1-yl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.

Eigenschaften

CAS-Nummer

90331-46-7

Molekularformel

C13H12N4O

Molekulargewicht

240.26 g/mol

IUPAC-Name

5-phenyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide

InChI

InChI=1S/C13H12N4O/c1-2-8-14-13(18)12-16-11(9-15-17-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,18)

InChI-Schlüssel

HLYKGGHQDXQYEU-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)C1=NC(=CN=N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.